molecular formula C17H17NO3S B12894673 Trans-2-methyl-5-methylene-3-phenyl-4-(phenylsulfonyl)isoxazolidine

Trans-2-methyl-5-methylene-3-phenyl-4-(phenylsulfonyl)isoxazolidine

Katalognummer: B12894673
Molekulargewicht: 315.4 g/mol
InChI-Schlüssel: XZVLHDTTZUNIOF-SJORKVTESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Trans-2-methyl-5-methylene-3-phenyl-4-(phenylsulfonyl)isoxazolidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the isoxazolidine ring .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Trans-2-methyl-5-methylene-3-phenyl-4-(phenylsulfonyl)isoxazolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Trans-2-methyl-5-methylene-3-phenyl-4-(phenylsulfonyl)isoxazolidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of Trans-2-methyl-5-methylene-3-phenyl-4-(phenylsulfonyl)isoxazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Trans-2-methyl-5-methylene-3-phenyl-4-(phenylsulfonyl)isoxazoline: Similar structure but with an isoxazoline ring.

    Trans-2-methyl-5-methylene-3-phenyl-4-(phenylsulfonyl)pyrrolidine: Contains a pyrrolidine ring instead of an isoxazolidine ring.

Uniqueness

Trans-2-methyl-5-methylene-3-phenyl-4-(phenylsulfonyl)isoxazolidine is unique due to its specific combination of functional groups and its isoxazolidine ring structure. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C17H17NO3S

Molekulargewicht

315.4 g/mol

IUPAC-Name

(3R,4R)-4-(benzenesulfonyl)-2-methyl-5-methylidene-3-phenyl-1,2-oxazolidine

InChI

InChI=1S/C17H17NO3S/c1-13-17(22(19,20)15-11-7-4-8-12-15)16(18(2)21-13)14-9-5-3-6-10-14/h3-12,16-17H,1H2,2H3/t16-,17+/m1/s1

InChI-Schlüssel

XZVLHDTTZUNIOF-SJORKVTESA-N

Isomerische SMILES

CN1[C@@H]([C@H](C(=C)O1)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3

Kanonische SMILES

CN1C(C(C(=C)O1)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.